(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17663288
InChI: InChI=1S/C12H17NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol

CAS No.:

Cat. No.: VC17663288

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol -

Specification

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
IUPAC Name (1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanol
Standard InChI InChI=1S/C12H17NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1
Standard InChI Key RUOCEIMBBZEJTK-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O
Canonical SMILES CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O

Introduction

Structural and Molecular Characteristics

(1S)-1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanol features a benzene ring substituted at the para position with a morpholine-4-sulfonyl group and at the ortho position with an ethanol moiety. The (1S) configuration denotes the stereochemistry at the chiral carbon within the ethanol group, which influences its interactions with biological targets. The molecular formula is C₁₂H₁₇NO₄S, with a calculated molecular weight of 271.33 g/mol. Key structural components include:

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capabilities.

  • Sulfonyl bridge: Enhances electrochemical stability and facilitates interactions with enzymes or receptors.

  • Ethanol group: Provides a hydroxyl functional group for potential derivatization or hydrogen bonding.

Comparative analysis with its brominated analog, (1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol (C₁₂H₁₆BrNO₄S, MW 350.23 g/mol), highlights the impact of halogenation on molecular weight and reactivity.

Property(1S)-1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanol(1S)-2-Bromo Derivative
Molecular FormulaC₁₂H₁₇NO₄SC₁₂H₁₆BrNO₄S
Molecular Weight (g/mol)271.33350.23
Key Functional GroupsHydroxyl, sulfonyl, morpholineBromine, hydroxyl, sulfonyl, morpholine

Synthesis and Chemical Reactivity

The synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol typically involves multi-step routes, leveraging established protocols for sulfonamide and alcohol formation. A representative pathway includes:

  • Sulfonylation: Reaction of 4-(chlorosulfonyl)phenyl ethanol with morpholine under basic conditions (pH 9–10) to form the sulfonamide bond .

  • Chiral resolution: Enzymatic or chromatographic separation to isolate the (1S)-enantiomer, critical for biological specificity.

The brominated derivative is synthesized via electrophilic addition of bromine to the ethanol side chain, preserving the sulfonylmorpholine core. Such modifications underscore the compound’s adaptability for structure-activity relationship (SAR) studies.

Future Research Directions

  • Mechanistic studies: Elucidate interactions with bacterial efflux pumps or eukaryotic enzymes.

  • Derivatization: Explore alkylation or acylation of the hydroxyl group to modulate pharmacokinetics.

  • In vivo toxicity profiling: Assess acute and chronic toxicity in model organisms.

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